![molecular formula C12H18HgNO4 B1209489 [4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate CAS No. 71861-55-7](/img/structure/B1209489.png)
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate is a compound that combines the properties of polyethylene glycol and mercuribenzamide. Polyethylene glycol is a versatile polymer known for its hydrophilicity and biocompatibility, while mercuribenzamide is a compound containing mercury, which can form strong bonds with various functional groups. This combination results in a compound with unique properties that can be utilized in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate typically involves the following steps:
Preparation of Methoxypolyethylene Glycol: Polyethylene glycol is synthesized through the ring-opening polymerization of ethylene oxide in the presence of methanol or water as an initiator.
Formation of Mercuribenzamide: Mercuribenzamide is prepared by reacting 4-hydroxybenzamide with a mercury-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The mercury-containing moiety can be reduced to form mercury-free derivatives.
Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Mercury-free derivatives and alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate involves its ability to form strong bonds with various functional groups. The polyethylene glycol moiety enhances solubility and biocompatibility, while the mercuribenzamide moiety allows for specific interactions with target molecules. This combination enables the compound to act as an effective carrier for drugs and other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxypolyethylene glycol-epoetin beta: A PEGylated protein used to stimulate erythropoiesis.
Methoxypolyethylene glycol-curcumin: A conjugate used for drug delivery in colonic diseases.
Polyethylene glycol: A versatile polymer used in various applications.
Uniqueness
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate is unique due to its combination of polyethylene glycol and mercuribenzamide, which provides both biocompatibility and specific binding capabilities. This makes it particularly useful in applications requiring targeted delivery and stable complex formation.
Eigenschaften
CAS-Nummer |
71861-55-7 |
---|---|
Molekularformel |
C12H18HgNO4 |
Molekulargewicht |
440.87 g/mol |
IUPAC-Name |
[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate |
InChI |
InChI=1S/C12H16NO3.Hg.H2O/c1-15-9-10-16-8-7-13-12(14)11-5-3-2-4-6-11;;/h3-6H,7-10H2,1H3,(H,13,14);;1H2 |
InChI-Schlüssel |
WCTOLAWQWWNYTM-UHFFFAOYSA-N |
SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)[Hg].O |
Kanonische SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)[Hg].O |
Synonyme |
N-(methoxypolyethylene glycol)-4-hydroxymercuribenzamide N-(methoxypolyethylene glycol)-p-hydroxymercuribenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.